
4-Fluoroindolin-2-one
Overview
Description
4-Fluoroindolin-2-one is a fluorinated derivative of indole, characterized by the presence of a fluorine atom at the fourth position of the indolin-2-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4-Fluoroindolin-2-one involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by reduction and cyclization reactions. The reduction can be achieved using iron powder or palladium/carbon catalysts . Another method involves the microwave-assisted synthesis, where 5-fluoroindoline-2,3-dione reacts with various anilines under microwave irradiation, yielding the desired product in high yields .
Industrial Production Methods: The industrial production of this compound typically follows the aforementioned synthetic routes, with optimizations for large-scale production. The use of microwave irradiation in industrial settings offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxindoles.
Reduction: Formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Fluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Fluoroindolin-2-one and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to the inhibition of cancer cell proliferation. The fluorine atom enhances the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Indolin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroindolin-2-one: Fluorine atom at the fifth position, leading to variations in reactivity and biological activity.
Oxindole: An oxidized form of indole, with distinct chemical behavior.
Uniqueness: 4-Fluoroindolin-2-one stands out due to the presence of the fluorine atom at the fourth position, which significantly influences its reactivity, stability, and biological activity. This unique structural feature makes it a valuable compound in various research and industrial applications .
Biological Activity
4-Fluoroindolin-2-one is a fluorinated derivative of indolin-2-one that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound features a fluorine atom at the 4-position of the indole ring, which significantly influences its biological properties. The synthesis typically involves the reaction of indolin-2-one with fluorinating agents or through more complex synthetic routes involving multiple steps to introduce various substituents that can enhance its activity.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown promising results against various cancer cell lines, including colorectal cancer (HCT-116) and hepatocellular carcinoma (HuH7 and Hep3B).
Key Findings:
- In vitro Studies : Compound 16l , a derivative of this compound, exhibited an IC50 value of 0.09 μM against HuH7 cells, outperforming established drugs like sunitinib and sorafenib, which had IC50 values around 5.6 μM .
- Mechanism of Action : The compound induces G2/M phase arrest in cancer cells by regulating cyclin B1 expression and generating reactive oxygen species (ROS), leading to apoptosis . Molecular docking studies confirmed its binding affinity to tubulin, indicating a potential anti-microtubule mechanism .
Antimicrobial Activity
This compound also demonstrates significant antimicrobial properties . Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy:
- A series of novel derivatives showed good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus pyogenes with varying degrees of potency depending on the substituents present on the indole ring .
- Metal complexes derived from this compound have been evaluated for their antibacterial properties, with some showing enhanced activity compared to their parent compounds .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound and its derivatives:
Activity Type | Target Organisms/Cells | IC50 Values | Mechanism of Action |
---|---|---|---|
Anticancer | HCT-116 (CRC), HuH7, Hep3B | 0.09 - 0.36 μM | Induces G2/M phase arrest, ROS production |
Antibacterial | E. coli, P. aeruginosa, S. pyogenes | Varies (specific values not provided) | Inhibition of bacterial growth via various mechanisms |
Metal Complexes | Various bacterial strains | Not specified | Enhanced activity through metal coordination |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of this compound derivatives:
- Study on Anticancer Activity : A study demonstrated that a specific derivative could significantly reduce tumor growth in vivo, achieving up to 73% suppression at optimal doses compared to traditional chemotherapeutics .
- Antimicrobial Research : Research into metal complexes revealed that certain derivatives exhibited superior antibacterial properties against Gram-positive bacteria compared to their non-complexed counterparts, highlighting the importance of structural modifications for enhancing efficacy .
Properties
IUPAC Name |
4-fluoro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDSLMNPSVQOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573515 | |
Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138343-94-9 | |
Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.